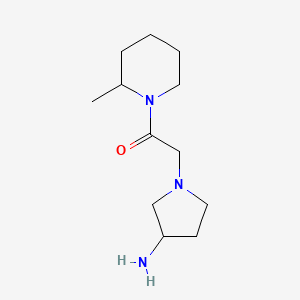
2-(3-Aminopyrrolidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one
Vue d'ensemble
Description
2-(3-Aminopyrrolidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C12H23N3O and its molecular weight is 225.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(3-Aminopyrrolidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one is a synthetic organic compound with the molecular formula C12H23N3O and a molecular weight of approximately 225.33 g/mol. This compound features a complex structure that includes both pyrrolidine and piperidine moieties, which are often associated with significant biological activity, particularly in pharmacological contexts.
Chemical Structure and Properties
The structural characteristics of this compound suggest potential interactions with various biological targets. The presence of amino and piperidine groups indicates possible binding affinities to neurotransmitter receptors or enzymes.
| Property | Value |
|---|---|
| IUPAC Name | 2-(3-Aminopyrrolidin-1-yl)-1-(2-methylpiperidin-1-yl)ethanone |
| Molecular Formula | C12H23N3O |
| Molecular Weight | 225.33 g/mol |
| Purity | Typically ≥ 95% |
Biological Activity
Research on the biological activity of this compound is limited, suggesting it may be a relatively new compound or one that has not been extensively studied. However, compounds with similar structures have been noted for their roles in modulating neurotransmitter systems, particularly in the context of neurological pathways.
The compound's design implies several potential mechanisms through which it could exert biological effects:
- Neurotransmitter Modulation : Similar compounds have shown efficacy in altering neurotransmitter levels, potentially impacting mood and cognitive functions.
- Receptor Binding : The structural components may facilitate binding to specific receptors, including dopamine and serotonin receptors, which are crucial in various neuropharmacological applications.
Case Studies and Research Findings
While direct studies on this specific compound are scarce, insights can be drawn from related compounds:
- DPP-4 Inhibition : A study on a structurally similar compound demonstrated its role as a DPP-4 inhibitor, which has implications for glucose metabolism and diabetes management. This highlights the potential for compounds with similar structures to exhibit significant metabolic effects .
- Neuropharmacological Applications : Compounds with piperidine and pyrrolidine groups have been documented to influence neurochemical pathways, suggesting that this compound could be investigated for therapeutic applications in treating neurological disorders.
Future Directions
Further research is necessary to fully elucidate the biological activity of this compound. Suggested areas for future investigation include:
- In vitro and In vivo Studies : Conducting comprehensive pharmacological studies to assess its effects on various receptor systems.
- Structure–Activity Relationship (SAR) : Exploring how modifications to its structure may enhance or alter its biological activity.
Propriétés
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-1-(2-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-10-4-2-3-6-15(10)12(16)9-14-7-5-11(13)8-14/h10-11H,2-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTQHYPGVDEZOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CN2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















